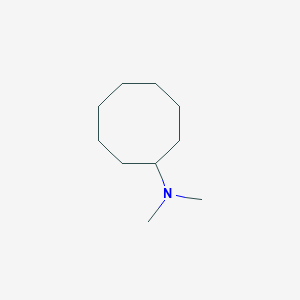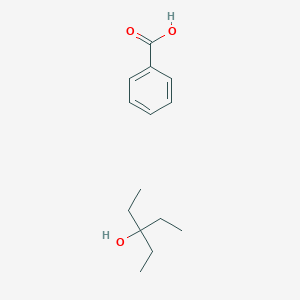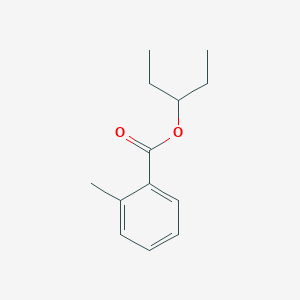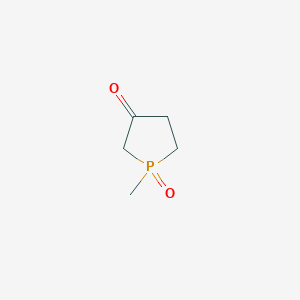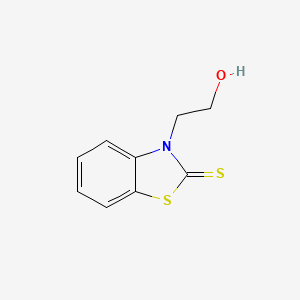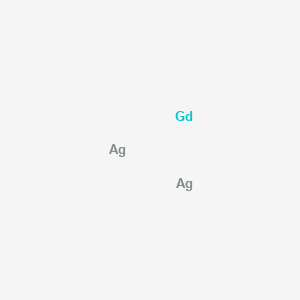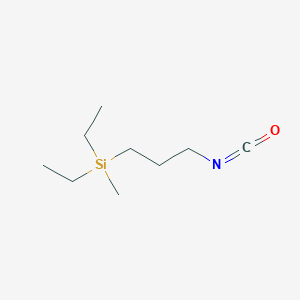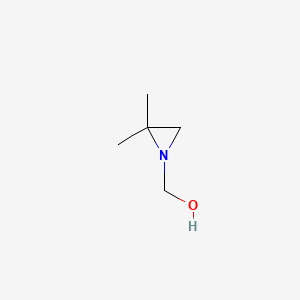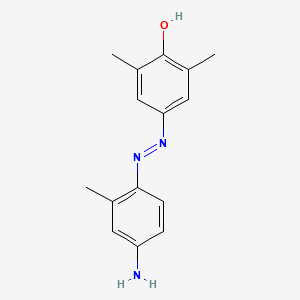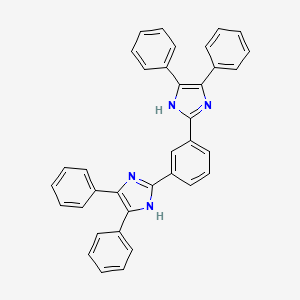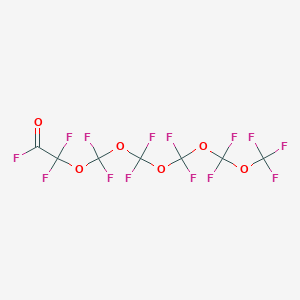
2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro- is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple ether linkages and a terminal acyl fluoride group. This compound is part of a broader class of per- and polyfluoroalkyl substances (PFAS), known for their stability and resistance to degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro- typically involves the reaction of a perfluorinated ether with an appropriate acyl fluoride precursor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl fluoride group. Common reagents include perfluorinated alcohols and acyl chlorides, which are reacted in the presence of a base such as pyridine to facilitate the formation of the acyl fluoride.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes utilize fluorine gas or other fluorinating agents to introduce the fluorine atoms into the organic backbone. The production is carried out in specialized reactors designed to handle the highly reactive and corrosive nature of fluorine.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro- undergoes several types of chemical reactions, including:
Substitution Reactions: The acyl fluoride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters.
Hydrolysis: In the presence of water, the acyl fluoride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products
Amides: Formed from the reaction with amines
Esters: Formed from the reaction with alcohols
Carboxylic Acids: Formed from hydrolysis
Alcohols/Alkanes: Formed from reduction
Aplicaciones Científicas De Investigación
2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with proteins and cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and ability to form stable complexes with various drugs.
Industry: Utilized in the production of fluorinated polymers and surfactants, which are used in a variety of applications including non-stick coatings and fire-fighting foams.
Mecanismo De Acción
The mechanism of action of 2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro- involves its interaction with various molecular targets. The acyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of protein function and disruption of cellular processes. The fluorinated backbone of the compound also contributes to its stability and resistance to metabolic degradation.
Comparación Con Compuestos Similares
Similar Compounds
- Perfluoro-2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoyl fluoride
- 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride
Uniqueness
2,4,6,8,10-Pentaoxadodecan-12-oyl fluoride, 1,1,1,3,3,5,5,7,7,9,9,11,11-tridecafluoro- is unique due to its specific combination of ether linkages and a terminal acyl fluoride group. This structure imparts distinct chemical properties, such as high reactivity and stability, which are not commonly found in other fluorinated compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields further highlight its uniqueness.
Propiedades
Número CAS |
21703-49-1 |
|---|---|
Fórmula molecular |
C7F14O6 |
Peso molecular |
446.05 g/mol |
Nombre IUPAC |
2-[[[[difluoro(trifluoromethoxy)methoxy]-difluoromethoxy]-difluoromethoxy]-difluoromethoxy]-2,2-difluoroacetyl fluoride |
InChI |
InChI=1S/C7F14O6/c8-1(22)2(9,10)23-4(14,15)25-6(18,19)27-7(20,21)26-5(16,17)24-3(11,12)13 |
Clave InChI |
WMTKZYMXWIIXHZ-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(OC(OC(OC(OC(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



